molecular formula C7H17O4PS B12738205 Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester CAS No. 118974-28-0

Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester

Cat. No.: B12738205
CAS No.: 118974-28-0
M. Wt: 228.25 g/mol
InChI Key: LITCSYZUADAWEW-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester is an organophosphorus compound. It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester can be synthesized through the reaction of diethyl phosphorochloridothioate with 2-methoxyethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and distillation to obtain the final product with high purity. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates and phosphorates.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: The ester group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: Phosphorothioates and phosphorates.

    Reduction: Phosphine oxides.

    Substitution: Various alkyl or aryl phosphorothioates.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Research explores its potential use in developing pharmaceuticals and as a tool in biochemical assays.

    Industry: It is used in the manufacture of pesticides, flame retardants, and plasticizers.

Mechanism of Action

The mechanism by which phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester exerts its effects involves the interaction with specific molecular targets. The phosphorothioate group can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. This interaction can affect various pathways, including those involved in cellular metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
  • Phosphorothioic acid, O,O-diethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
  • Phosphorothioic acid, O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) ester

Uniqueness

Phosphorothioic acid, O,O-diethyl O-(2-methoxyethyl) ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

118974-28-0

Molecular Formula

C7H17O4PS

Molecular Weight

228.25 g/mol

IUPAC Name

diethoxy-(2-methoxyethoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17O4PS/c1-4-9-12(13,10-5-2)11-7-6-8-3/h4-7H2,1-3H3

InChI Key

LITCSYZUADAWEW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OCCOC

Origin of Product

United States

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